While the specific source of this compound remains unclear in the provided literature, it is synthesized in the laboratory and serves as a valuable tool for investigating cannabinoid receptor type 2 (CB2) activity. [] This receptor subtype plays a crucial role in various physiological processes, making its modulation a potential target for therapeutic development.
The synthesis of N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide begins with a known compound, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide. [] This starting material undergoes a series of chemical transformations to replace the 1-pentyl-1H-indole subunit with the desired 3,4-dichlorophenyl group. While the specific details of this substitution remain undisclosed, it likely involves reactions targeting the indole nitrogen and subsequent modifications to introduce the dichlorophenyl moiety.
N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits potent and selective binding affinity for the cannabinoid receptor type 2 (CB2) with a Ki of 6.2 nM. [] This finding highlights its potential as a valuable pharmacological tool for investigating CB2 receptor function and downstream signaling pathways. Understanding its interactions with CB2 could pave the way for developing novel therapeutics targeting inflammatory and pain-related conditions.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2